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molecular formula C9H15NO4 B8680878 Diethyl 2-(1-aminoethylidene)malonate CAS No. 137786-67-5

Diethyl 2-(1-aminoethylidene)malonate

Cat. No. B8680878
M. Wt: 201.22 g/mol
InChI Key: XSBRDCXKWANXIE-UHFFFAOYSA-N
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Patent
US08609653B2

Procedure details

To a solution of diethyl malonate (19.05 mL, 124 mmol) and acetonitrile (6.46 mL, 124 mmol) in 1,2-dichloroethane (DCE) (80 mL) under nitrogen atmosphere was slowly added tin(IV) chloride (31.9 mL, 272 mmol) in 30 min and then the mixture was heated to 125° C. for 2.5 h. The mixture was concentrated to a paste and then dissolved in acetone (350 mL), transferred to a beaker vigorously stirred and saturated Na2CO3/water (250 mL) was added dropwise to pH˜9-10. The slush was filtered through a bed of celite stirring the surface of the Celite™ to facilitate filtering. The filter cake was washed with dichloromethane (4×200 mL). The aqueous phase was separated from the filtrate and the organic phase was dried (Na2SO4), concentrated and dried in vacuo to provide diethyl 2-(1-aminoethylidene)malonate (25.51 g, 120 mmol, 97% yield) as a pale amber oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.29 (m, 6 H), 2.15 (s, 3 H), 4.06-4.32 (m, 4 H), 4.81-5.20 (m, 1 H), 8.72-9.18 (m, 1 H); LCMS (m/z) ES+=202 (M+1).
Quantity
19.05 mL
Type
reactant
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step Two
Name
tin(IV) chloride
Quantity
31.9 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:12](#[N:14])[CH3:13].[Sn](Cl)(Cl)(Cl)Cl>ClCCCl>[NH2:14][C:12](=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH3:13]

Inputs

Step One
Name
Quantity
19.05 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
6.46 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
tin(IV) chloride
Quantity
31.9 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a paste
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetone (350 mL)
ADDITION
Type
ADDITION
Details
saturated Na2CO3/water (250 mL) was added dropwise to pH˜9-10
FILTRATION
Type
FILTRATION
Details
The slush was filtered through a bed of celite
STIRRING
Type
STIRRING
Details
stirring the surface of the Celite™
FILTRATION
Type
FILTRATION
Details
to facilitate filtering
WASH
Type
WASH
Details
The filter cake was washed with dichloromethane (4×200 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated from the filtrate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(C)=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 120 mmol
AMOUNT: MASS 25.51 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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